The quinoline ring, a double-ring structure with a nitrogen atom, and the sulfonamide group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, are both recognized pharmacophores in medicinal chemistry. [] Their combination in the quinoline-3-sulfonamide scaffold makes these derivatives attractive targets for scientific research, particularly in the field of medicinal chemistry, due to their potential for diverse biological activities.
One common approach involves multi-step reactions starting from a substituted pyridine-3-sulfonamide. [] This approach typically involves incorporating the quinoline ring system through subsequent reactions.
Another approach employs a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates to synthesize ethyl quinoline-3-carboxylates, [] which can be further derivatized to obtain quinoline-3-sulfonamides.
Synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives: This method starts with 4-chloropyridine-3-sulfonamide and proceeds through N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are further reacted with hydrazine hydrate to yield the target 1,2,4-triazole derivatives. []
Synthesis of hybrid quinoline-sulfonamide complexes (M2+): This two-step synthesis involves the acylation of aminoquinoline followed by complexation with metal acetate (Cu2+, Co2+, Cd2+) or chloride (Zn2+). []
X-ray diffraction analysis has been utilized to determine the precise three-dimensional structure of some specific derivatives. [, , ] This information is crucial for understanding the structure-activity relationships of these compounds and for designing new derivatives with improved biological activities.
Inhibition of Carbonic Anhydrase Isoforms: Some quinoline-3-sulfonamide derivatives act as potent inhibitors of carbonic anhydrase isoforms I and II. [] They achieve this inhibition by interacting with the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity. []
Binding to S100A9 Protein: Certain quinoline-3-carboxamide derivatives, structurally similar to quinoline-3-sulfonamides, exhibit immunomodulatory activity by binding to the S100A9 protein. [] This binding is dependent on the presence of Zn++ and Ca++ ions and interferes with the interaction of S100A9 with RAGE and TLR4/MD2 receptors, modulating inflammatory responses. []
For instance, incorporating a large lipophilic group at the para position of the 4-(arylamino) ring in a series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives resulted in improved potency for inhibiting HER-2 kinase. [] Similarly, the presence of a basic dialkylamino group at the end of the Michael acceptor was crucial for activity due to intramolecular catalysis of the Michael addition. []
Solubility is another crucial factor influencing biological activity. The introduction of a phosphate group into ciprofloxacin, a quinolone derivative, was found to affect its photostability and degradation pathway. []
Antimicrobial Agents: Several quinoline-3-sulfonamide derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. [, , , , , ] For example, hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) demonstrated excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans. []
Anticancer Agents: Quinoline-3-sulfonamide derivatives have emerged as potential anticancer agents due to their ability to inhibit tumor cell proliferation and angiogenesis. [, , , , , ] For instance, tasquinimod, a quinoline-3-carboxamide, exhibits antitumor activity by inhibiting tumor angiogenesis and interacting with the S100A9 protein. [] Additionally, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) demonstrated potent activity against various human cancer cell lines by inhibiting microtubule assembly and inducing apoptosis. []
Immunomodulatory Agents: Some quinoline-3-carboxamide derivatives, structurally related to quinoline-3-sulfonamides, have shown promising immunomodulatory effects, particularly in the context of autoimmune diseases. [, , ] For example, paquinimod has demonstrated efficacy in treating experimental lupus and reducing fibrosis in a mouse model of liver fibrosis by modulating immune cell activity and cytokine production. [, ]
Fluorescent Chemosensors: Certain pyrazolo[3,4-h]quinoline-3-carbonitrile derivatives, synthesized through a one-pot, four-component domino strategy, exhibit fluorescence and high sensitivity towards Fe3+ ions, highlighting their potential as fluorescent chemosensors. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2